![molecular formula C12H9N B12906269 2H-Azuleno[1,2-c]pyrrole CAS No. 112091-92-6](/img/structure/B12906269.png)
2H-Azuleno[1,2-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Azuleno[1,2-c]pyrrole is a heterocyclic compound that features a unique structure combining azulene and pyrrole moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while pyrrole is a five-membered nitrogen-containing ring. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant research interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azuleno[1,2-c]pyrrole typically involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione. This intermediate is then condensed with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl enol ethers through cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2H-Azuleno[1,2-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the azulene moiety due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted azuleno[1,2-c]pyrroles, depending on the specific reagents and conditions used.
科学研究应用
2H-Azuleno[1,2-c]pyrrole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2H-Azuleno[1,2-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds
- Azuleno[1,2-b]pyrrole
- Azuleno[1,2-b]furan
- Benz[a]azulenes
Uniqueness
2H-Azuleno[1,2-c]pyrrole is unique due to its fused structure, which combines the properties of both azulene and pyrrole. This fusion results in enhanced aromaticity and stability, as well as unique electronic properties that are not observed in its individual components or other similar compounds .
属性
CAS 编号 |
112091-92-6 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
IUPAC 名称 |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
InChI 键 |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)


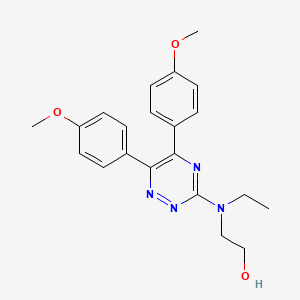
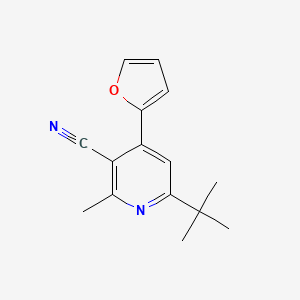


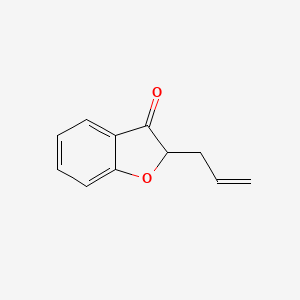

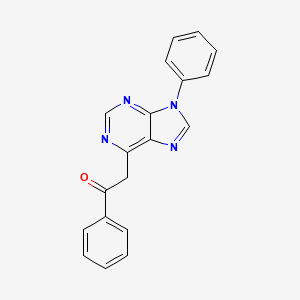

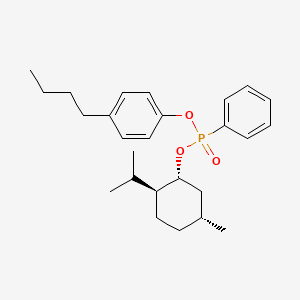
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)

